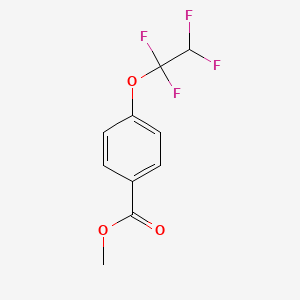

4,5-Dinitrobenzene-1,2-diamine

Overview

Description

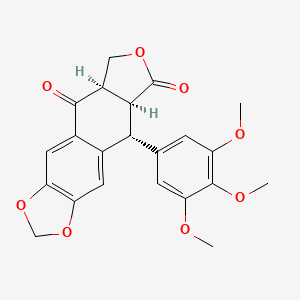

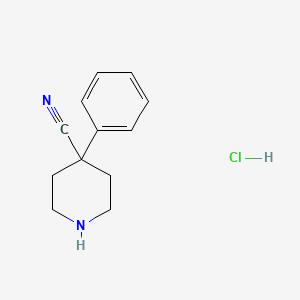

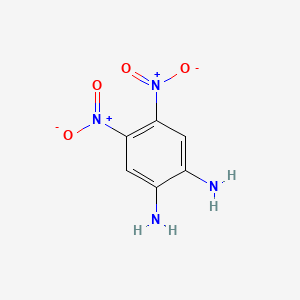

4,5-Dinitrobenzene-1,2-diamine (4,5-DNB-1,2-diamine) is an organic compound that is composed of two nitro groups attached to a benzene ring, with a nitrogen atom in the center of the ring. It is a colorless, odorless solid at room temperature and is soluble in many organic solvents and aqueous solutions. 4,5-DNB-1,2-diamine is a versatile compound that is used in a variety of scientific research applications, including drug development, biochemical studies, and biophysical studies.

Scientific Research Applications

1. Colorimetric Sensors

4,5-Dinitrobenzene-1,2-diamine has been utilized as a sensitive colorimetric sensor for detecting biologically important anions like acetate, fluoride, and dihydrogen phosphate. The binding of these anions results in a significant spectral change visible to the naked eye, confirmed through UV-vis titration experiments and intramolecular charge transfer mechanisms (Li, Chen, Lin, & Lin, 2009).

2. Polyimide Synthesis

This compound has been involved in synthesizing soluble and thermally stable polyimides. Specifically, it's been used in the creation of a novel unsymmetrical diamine monomer, which when polymerized with various dianhydrides, results in polyimides with high glass transition temperatures and excellent solubility in polar solvents (Ghaemy & Alizadeh, 2009).

3. Energetic Material Synthesis

4,5-Dinitrobenzene-1,2-diamine plays a role in synthesizing new energetic materials. It's been used to prepare a novel isomer of diaminotrinitrobenzene under specific conditions, yielding a compound with increased thermal stability, which is advantageous for heat-resistant explosives (Siri & Braunstein, 2005).

4. Electromagnetic Studies

This compound has been studied for its electrochemical properties, particularly in hydrogen bonding contexts. It's been found that its electrochemistry is significantly affected by the presence of other molecules, like 1,3-diphenylurea, which has implications for studying and manipulating chemical interactions and reactions (Chan-Leonor, Martin, & Smith, 2005).

5. Molecular Dynamics and Spectroscopy

The effects of ortho substitution on the charge localization of dinitrobenzene radical anions have been a subject of study using this compound. Such research contributes to understanding molecular dynamics and interactions at the atomic level, with implications in fields like spectroscopy and material science (Telo, Jalilov, & Nelsen, 2011).

properties

IUPAC Name |

4,5-dinitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSIZKSNIWJKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403341 | |

| Record name | 4,5-dinitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dinitrobenzene-1,2-diamine | |

CAS RN |

32690-28-1 | |

| Record name | 32690-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dinitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.